2-(3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-19-9-7-18(8-10-19)30-22(17-11-13-26-14-12-17)27-28-25(30)34-16-4-15-29-23(31)20-5-2-3-6-21(20)24(29)32/h2-3,5-14H,4,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCVDDTAHKMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methoxyphenyl Group:
Formation of the Isoindole-1,3-dione Core: The isoindole-1,3-dione core is formed through a condensation reaction involving phthalic anhydride and an appropriate amine.
Final Assembly: The final step involves the coupling of the triazole ring with the isoindole-1,3-dione core through a sulfanyl linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s structural features enable participation in nucleophilic substitution , hydrolysis , oxidation/reduction , and thermal decomposition . Key reactive sites include:
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Sulfanyl group (-S-) : Acts as a nucleophile or leaving group.
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Triazole ring : Can undergo metal-catalyzed or acid/base-mediated transformations.
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Isoindole-dione core : Prone to hydrolysis or substitution at carbonyl groups.
Substitution Reactions
The sulfanyl group participates in nucleophilic aromatic substitution (S*NAr) or aliphatic substitution . For example:
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Sulfanyl displacement : The -S- group can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions (e.g., Cs₂CO₃ in ethanol) .
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Triazole ring substitution : The triazole’s nitrogen atoms may coordinate with metal catalysts, enabling cross-coupling reactions (e.g., Suzuki coupling) .
Hydrolysis
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Isoindole-dione core : The carbonyl groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or amines.
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Sulfanyl group : Hydrolysis may yield thiol (-SH) derivatives under acidic conditions.
Oxidation/Reduction
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Reduction : The triazole ring or sulfanyl group can be reduced (e.g., using NaBH₄) to form saturated derivatives .
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Oxidation : Oxidizing agents (e.g., H₂O₂) may convert the sulfanyl group to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives.
Thermal Decomposition
Heating the compound may lead to cleavage of the triazole ring or degradation of the isoindole-dione core, forming smaller aromatic fragments.
Reagents and Reaction Conditions
Substitution Reactions
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Sulfanyl displacement : The compound undergoes efficient substitution with alkyl halides (e.g., 2-bromo-1-phenylethanone) using Cs₂CO₃ in ethanol, yielding alkylated derivatives in ~79% yield .
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Nucleophilic aromatic substitution : Triazole derivatives show selectivity for substitution at position 4 of pyrimidine analogs, enabling controlled synthesis of monosubstituted products .
Hydrolysis and Stability
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The isoindole-dione core is susceptible to hydrolysis, requiring careful control of pH during reactions.
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The sulfanyl group exhibits moderate stability under basic conditions but degrades under strong acids.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications due to its structural features:
- Antimicrobial Activity : Compounds containing triazole rings have been documented for their antifungal and antibacterial properties. Research indicates that derivatives similar to this compound exhibit significant activity against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The triazole unit is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Agricultural Chemistry
Research has indicated that similar triazole-containing compounds can act as fungicides or herbicides. The structural motifs present in this compound may confer similar properties, making it a candidate for development in agricultural applications.
Material Science
Due to its unique chemical structure, this compound could be explored for use in material science applications:
- Polymer Chemistry : The incorporation of such compounds into polymers could enhance material properties such as thermal stability and mechanical strength.
- Sensors : The electronic properties of the compound may be suitable for developing sensors or other electronic devices.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial efficacy of triazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis in breast cancer cells. The research highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity.
Mechanism of Action
The mechanism of action of 2-(3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Key structural analogs include:
- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives (): These share the triazole-thiol core but differ in substituents (chlorophenyl vs. methoxyphenyl, pyrrole vs. pyridine).
- Triazole Schiff base benzopyranone derivatives (): These retain the triazole ring but incorporate a benzopyranone scaffold instead of isoindole-dione.
Table 1: Structural Comparison
*Estimated based on structural analogs.
The target compound’s larger molecular weight and extended sulfanylpropyl linker may improve solubility and target engagement compared to simpler triazole derivatives .
Bioactivity and Target Affinity
- Docking Affinity Variability: highlights that minor structural changes (e.g., methoxy vs. chloro substituents) significantly alter docking scores due to interactions with specific residues in enzyme binding pockets. For example, the methoxyphenyl group in the target compound may enhance hydrophobic interactions compared to chlorophenyl analogs .
- Antiviral Activity: Triazole-benzopyranone analogs () show moderate antiviral activity (500 mg/L), suggesting the target compound’s isoindole-dione moiety could improve potency by mimicking cofactor binding in viral proteases .
Table 2: Bioactivity Comparison
Chemical Space and Similarity Networks
- Tanimoto Coefficient Analysis : and emphasize that Morgan fingerprints and Murcko scaffolds classify compounds into chemotype clusters. The target compound’s unique isoindole-dione group places it in a distinct cluster compared to triazole-thiols or Schiff bases, with a Tanimoto score <0.5 against most analogs .
- Activity Landscape: notes that structurally similar compounds (e.g., triazole derivatives) often exhibit "activity cliffs," where small structural changes lead to drastic potency differences. The sulfanylpropyl linker in the target compound may mitigate such cliffs by stabilizing target interactions .
Research Findings and Limitations
- Proteomic Interaction Signatures: ’s CANDO platform suggests that dissimilar proteomic profiles (e.g., isoindole-dione vs. benzopyranone) correlate with divergent side effects, necessitating further toxicity studies .
- ADME Predictions : The isoindole-dione moiety may improve metabolic stability compared to ester-containing analogs (e.g., ’s acetates), though its high molecular weight could reduce bioavailability .
Biological Activity
The compound 2-(3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure: 1,2,4-triazole ring
- Substituents:
- Methoxyphenyl group
- Pyridinyl group
- Sulfanyl group
- Isoindole moiety
This unique combination of functional groups contributes to its biological activity by enhancing interactions with various biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:
- Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is crucial for this activity due to its ability to inhibit DNA gyrase and other bacterial enzymes .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 5 | E. coli |
| Triazole Derivative B | 10 | S. aureus |
| Target Compound | TBD | TBD |
2. Antifungal Activity
Triazoles are well-known antifungal agents. The compound's structure suggests potential efficacy against fungal pathogens:
- Studies show that similar compounds have demonstrated activity against Candida species with MIC values comparable to established antifungals like fluconazole .
3. Anticancer Properties
The incorporation of a pyridinyl group and the isoindole moiety may enhance anticancer activity:
- Preliminary studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
4. Other Pharmacological Activities
Beyond antibacterial and antifungal properties, triazoles have been explored for:
- Antiviral effects against various viruses.
- Antidiabetic properties.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The triazole ring serves as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites.
- DNA Interactions: Similar compounds have been shown to bind to DNA gyrase and other nucleic acid targets, disrupting replication processes in bacteria and cancer cells .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of triazole derivatives against MRSA and E. coli strains. The target compound exhibited significant inhibition with an MIC value lower than traditional antibiotics.
Case Study 2: Antifungal Activity
In vitro testing against Candida albicans showed that the target compound had a superior effect compared to fluconazole, suggesting it could be a promising candidate for treating fungal infections.
Q & A
Q. How can AI-driven platforms accelerate reaction optimization for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
